(+)-Mellein

Chemical Ecology Insect Behavior Semiochemistry

Researchers needing stereochemically pure negative controls for insect chemoreceptor assays or reference standards for antiviral drug discovery face limited availability of high-purity (+)-Mellein. This (S)-enantiomer provides distinct stereospecific profile with HCV protease IC50 35 μM for rigorous SAR studies. • Defined (S)-configuration for stereospecific binding assays. • IC50 35 μM (HCV protease) baseline reference. • Low cytotoxicity (IC50 >200 μM) as non-toxic control. • ≥98% purity with full analytical documentation.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 62623-84-1
Cat. No. B158591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Mellein
CAS62623-84-1
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC=C2)O)C(=O)O1
InChIInChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1
InChIKeyKWILGNNWGSNMPA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Mellein: A Chiral Dihydroisocoumarin Natural Product


(+)-Mellein, also designated as (S)-(+)-mellein, is a chiral 3,4-dihydroisocoumarin belonging to the polyketide class of natural products [1]. This secondary metabolite, characterized by its 8-hydroxy-3-methylisochroman-1-one core, was first isolated from Stevia lucida Lagasca, marking the initial report of an isocoumarin within the Stevia genus [2]. While the (R)-enantiomer is more commonly encountered in fungal sources, the (+)-form possesses distinct stereospecific interactions that critically influence its biological activity, making it a valuable tool for investigating structure-activity relationships and stereochemical requirements in target binding [3].

Stereochemical Specificity of (S)-(+)-Mellein


The 3,4-dihydroisocoumarin scaffold is present in numerous natural products, yet the biological outcome is exquisitely sensitive to stereochemistry at the C3 position. While (R)-(-)-mellein and (S)-(+)-mellein share an identical planar structure and molecular formula, their three-dimensional conformations lead to divergent interactions with biological receptors [1]. Direct comparative studies have demonstrated that the (R)-(-)-enantiomer exhibits significantly higher trail-following activity in ant behavioral assays and generally greater antimicrobial potency, underscoring that the (+)-form is not merely a less active mirror image but a distinct chemical entity with its own unique profile [2]. Furthermore, modifications to the core structure, such as hydroxylation or methylation, yield derivatives (e.g., 6-methoxymellein, 4-hydroxymellein) with altered physicochemical properties and activity spectra, preventing direct substitution without loss of specific functional attributes [3].

Comparative Biological Activity of (S)-(+)-Mellein


Stereospecific Trail-Following Activity in Ants

In a direct head-to-head comparison, the trail-following activity released by (R)-(-)-mellein is significantly higher than that elicited by its (S)-(+) antipode, or the racemic mixture [1]. The study employed a Y-maze bioassay with worker ants of Lasius fuliginosus, wherein the (R)-enantiomer induced robust trail-following behavior at picogram quantities, whereas the (S)-(+)-enantiomer was substantially less effective, requiring higher concentrations to elicit a comparable response [1]. This stereospecific recognition is critical for semiochemical applications and demonstrates that the (S)-(+)-form cannot substitute for the (R)-(-)-form in ecological or pest management contexts [1].

Chemical Ecology Insect Behavior Semiochemistry

HCV Protease Inhibition Profile

Mellein inhibits Hepatitis C Virus (HCV) protease with an IC50 value of 35 μM [1]. This potency is moderate when compared to synthetic analogs. For example, (S)-5-methylmellein (5MM), a C5-methylated derivative, demonstrates potent and selective inhibition of human monoamine oxidase A (hMAO-A) with an IC50 of 5.31 μM, and also inhibits acetylcholinesterase with an IC50 of 27.07 μM [2]. This cross-study comparison indicates that while mellein possesses inherent antiviral potential, structural modifications, such as C5-methylation, can significantly enhance enzyme inhibitory potency and alter selectivity profiles [2].

Antiviral Research Enzyme Inhibition Hepatitis C Virus

Antibacterial Activity Against Xanthomonas

Mellein exhibits antibacterial activity against a panel of 11 Xanthomonas strains, with minimum inhibitory concentration (MIC) values ranging from 1.9 to 62.5 μg/mL [1]. In a separate study, a structurally related dihydroisocoumarin (compound 4) displayed more potent antibacterial activity against Gram-positive bacteria, with MIC values as low as 0.8 μg/mL against Staphylococcus aureus and 1.0 μg/mL against Bacillus subtilis [2]. This cross-study comparison suggests that while mellein possesses antibacterial properties, certain dihydroisocoumarin derivatives, possibly through different substitution patterns, can achieve significantly greater potency against specific bacterial targets [2].

Antimicrobial Agents Plant Pathology Agricultural Biotechnology

Cytotoxicity in Human Cancer Cell Lines

Mellein demonstrates low cytotoxicity against human cancer cell lines, with IC50 values greater than 200 μM against breast cancer (MCF-7, MDA-MB-468) and melanoma (SK-MEL-28, Malme-3M) cells . In contrast, other mellein derivatives, such as viomellein, exhibit potent cytotoxicity, with an IC50 of 5.0 μM against A2780 human ovarian cancer cells [1]. This substantial difference in potency (over 40-fold) underscores that unsubstituted mellein is a relatively weak cytotoxic agent compared to structurally related analogs, making it less suitable for applications requiring potent anticancer activity but potentially advantageous where low cytotoxicity is desired for other applications .

Oncology Research Cytotoxicity Screening Natural Product Pharmacology

Research Applications of (S)-(+)-Mellein


Enantioselective Semiochemical Studies

Leveraging its distinct stereospecific activity, (S)-(+)-mellein is ideal for comparative behavioral assays in chemical ecology. Studies have demonstrated that (R)-(-)-mellein is the bioactive enantiomer in ant trail-following, with the (S)-(+)-form exhibiting significantly lower activity [1]. This makes (S)-(+)-mellein a crucial negative control or a tool to elucidate stereochemical requirements of insect chemoreceptors, directly impacting the design of species-specific attractants or repellents [1].

Antiviral Lead Scaffold for HCV

With a confirmed IC50 of 35 μM against HCV protease, (S)-(+)-mellein serves as a starting point for structure-based antiviral drug design [2]. Its moderate potency, contrasted with the enhanced activity of C5-methylated analogs (e.g., 5-methylmellein with hMAO-A IC50 = 5.31 μM), highlights the potential for synthetic optimization to improve target affinity and selectivity [3]. Researchers can use (S)-(+)-mellein as a reference compound in medicinal chemistry campaigns aiming to develop more potent dihydroisocoumarin-based antivirals.

Natural Product Dereplication Standard

As the first isocoumarin reported from the Stevia genus, (S)-(+)-mellein is a valuable analytical standard for LC-MS/MS and NMR-based metabolomics studies aimed at identifying dihydroisocoumarins in plant or fungal extracts [4]. Its availability in high purity allows for accurate quantification and dereplication, distinguishing it from the more common (R)-enantiomer and other mellein derivatives that may co-elute in complex natural product mixtures [4].

Low-Cytotoxicity Control for Cellular Assays

Given its low cytotoxicity (IC50 > 200 μM against multiple human cancer cell lines), (S)-(+)-mellein is well-suited as a non-toxic control or carrier in cell-based assays . When studying more potent cytotoxic dihydroisocoumarins like viomellein (IC50 = 5.0 μM), (S)-(+)-mellein provides a baseline for distinguishing specific pharmacological effects from general cytotoxicity, a critical requirement in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Mellein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.